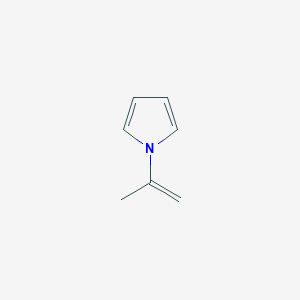
1H-Pyrrole, 1-(1-methylethenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole, 1-(1-methylethenyl)- is an organic compound belonging to the pyrrole family. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This particular compound is characterized by the presence of an isopropenyl group attached to the nitrogen atom of the pyrrole ring. The molecular formula of 1H-Pyrrole, 1-(1-methylethenyl)- is C7H9N.
Vorbereitungsmethoden
The synthesis of 1H-Pyrrole, 1-(1-methylethenyl)- can be achieved through various synthetic routes. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.
Industrial production methods may involve the use of catalytic processes to enhance yield and efficiency. The specific conditions and catalysts used can vary depending on the desired purity and scale of production.
Analyse Chemischer Reaktionen
1H-Pyrrole, 1-(1-methylethenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common, where the hydrogen atoms on the pyrrole ring can be replaced by other substituents using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of pyrrole-2-carboxylic acid derivatives, while substitution reactions can yield various substituted pyrroles.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole, 1-(1-methylethenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole, 1-(1-methylethenyl)- involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole, 1-(1-methylethenyl)- can be compared with other similar compounds, such as:
1H-Pyrrole, 1-methyl-: This compound has a methyl group attached to the nitrogen atom instead of an isopropenyl group. It exhibits different chemical reactivity and applications.
1H-Pyrrole, 1-(phenylmethyl)-: This compound has a benzyl group attached to the nitrogen atom, leading to distinct properties and uses in organic synthesis.
The uniqueness of 1H-Pyrrole, 1-(1-methylethenyl)- lies in its specific functional group, which imparts unique chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
258832-42-7 |
|---|---|
Molekularformel |
C7H9N |
Molekulargewicht |
107.15 g/mol |
IUPAC-Name |
1-prop-1-en-2-ylpyrrole |
InChI |
InChI=1S/C7H9N/c1-7(2)8-5-3-4-6-8/h3-6H,1H2,2H3 |
InChI-Schlüssel |
WIZPWTOFPFQRKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)N1C=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1R)-1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]ethan-1-ol](/img/structure/B12566875.png)
![4,7,13,15,20,22-Hexaoxa-1,10-diazabicyclo[8.7.7]tetracosane](/img/structure/B12566895.png)
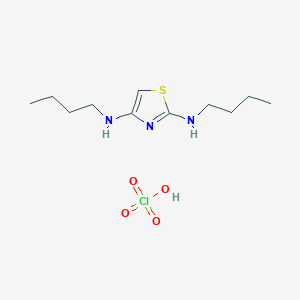
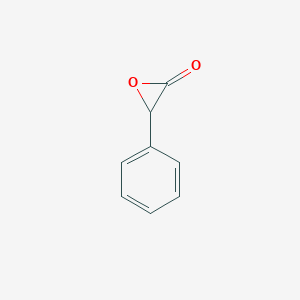
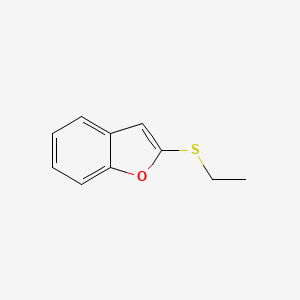
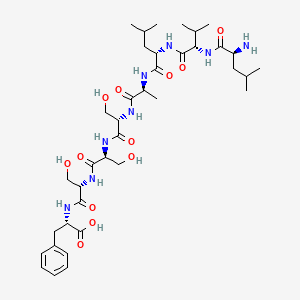
![4-[4,5-Bis(ethylsulfanyl)-2H-1,3-dithiol-2-ylidene]cyclohexan-1-one](/img/structure/B12566932.png)
![[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]phosphane](/img/structure/B12566935.png)

![3-Pentanone, 1-[(4-methoxyphenyl)methoxy]-2-methyl-, (2S)-](/img/structure/B12566939.png)
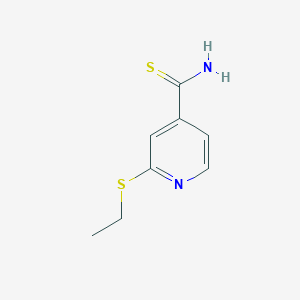

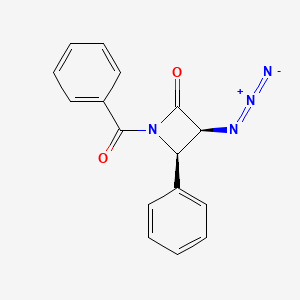
![potassium;[4-[3,3-diphenyl-1-(4-trimethylsilylphenyl)propyl]phenyl]-trimethylsilane](/img/structure/B12566973.png)
